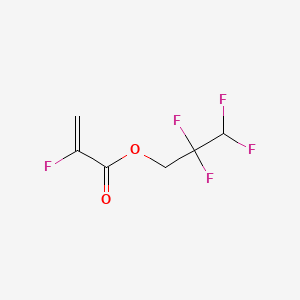

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

Vue d'ensemble

Description

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a fluorinated acrylate monomer with the molecular formula C6H5F5O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Méthodes De Préparation

The synthesis of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate typically involves the esterification of 2,2,3,3-tetrafluoropropanol with 2-fluoroacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and removing water formed during the reaction to drive it to completion .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This ensures a consistent quality and high yield of the desired product .

Analyse Des Réactions Chimiques

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate undergoes various chemical reactions, including:

Polymerization: This compound can undergo radical polymerization to form polymers with unique properties such as high thermal stability and chemical resistance.

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various reagents, leading to the formation of different derivatives.

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate involves various chemical reactions that yield a compound characterized by its high fluorine content. The fluorinated structure imparts unique properties such as enhanced thermal stability and chemical resistance.

Optical Materials

One of the prominent applications of this compound is in the development of optical materials. It is used in creating cladding compositions for optical fibers due to its ability to enhance light transmission properties while maintaining structural integrity.

- Case Study : A study demonstrated that incorporating this compound into optical fiber cladding significantly improved the refractive index compatibility with polyfunctional acrylates, leading to better transparency and lower loss in light transmission .

| Property | Value |

|---|---|

| Refractive Index | Tunable via copolymerization |

| Light Transmission | Enhanced with fluorinated acrylates |

Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its superior adhesion properties and resistance to environmental degradation. It forms durable films that are resistant to solvents and UV radiation.

- Application Example : In a study on radiation-curable compositions for plating applications, the inclusion of this compound resulted in coatings that exhibited excellent hardness and chemical resistance .

Fluorinated Polymers

The compound serves as a monomer in the production of fluorinated polymers which find applications in various industries including electronics and automotive.

- Data Table: Industrial Applications of Fluorinated Polymers

| Industry | Application |

|---|---|

| Electronics | Insulation materials for wires |

| Automotive | Fuel-resistant coatings |

| Aerospace | Lightweight structural components |

Biomedical Applications

Research indicates potential uses in biomedical fields where biocompatibility and resistance to biofouling are critical. The fluorinated structure may enhance the performance of medical devices by reducing protein adsorption.

Mécanisme D'action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms in the compound enhances its thermal stability and chemical resistance. These properties are attributed to the strong carbon-fluorine bonds, which are less susceptible to degradation .

Comparaison Avec Des Composés Similaires

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate can be compared with other fluorinated acrylates such as:

2,2,3,3-Tetrafluoropropyl acrylate: Similar in structure but lacks the additional fluorine atom on the acrylate group, resulting in slightly different properties.

2,2,2-Trifluoroethyl acrylate: Contains fewer fluorine atoms, leading to lower thermal stability and chemical resistance compared to this compound.

2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group, which affects its polymerization behavior and resulting polymer properties.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.

Activité Biologique

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate (TFPA) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of TFPA, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

TFPA is characterized by its fluorinated structure, which enhances its stability and reactivity in biological systems. The presence of multiple fluorine atoms contributes to its hydrophobicity and resistance to degradation. Its molecular formula is C5H4F6O2, and it is primarily studied for its polymerization capabilities and interactions with biological macromolecules.

TFPA's biological activity can be attributed to several mechanisms:

- Enzyme Interaction : Similar fluorinated compounds have been shown to interact with various enzymes, potentially acting as inhibitors or activators depending on the biochemical context.

- Cellular Uptake : The compound's lipophilicity facilitates its uptake into cells, where it may influence cellular signaling pathways .

- Reactive Metabolites : TFPA can undergo metabolic transformations that yield reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids.

Biochemical Pathways

TFPA participates in several key biochemical pathways:

- Oxidation-Reduction Reactions : It can act as a substrate in redox reactions, influencing metabolic flux within cells.

- Formation of Reactive Oxygen Species (ROS) : Fluorinated compounds are known to generate ROS under certain conditions, which can lead to oxidative stress and cellular damage .

- Gene Expression Modulation : Studies suggest that TFPA may alter gene expression profiles through epigenetic modifications or direct interaction with transcription factors.

Case Studies

- Anticancer Activity : Research indicates that TFPA exhibits inhibitory effects against cancer cell lines. For instance, in vitro studies demonstrated that TFPA reduced cell viability in C6 glioma cells with an IC50 value of approximately 12.80 µg/mL . This suggests potential applications in cancer therapy.

- Toxicological Assessments : Animal studies have shown that high doses of TFPA can lead to cytotoxic effects, including apoptosis in liver cells. These findings highlight the importance of dose-dependent effects when evaluating the safety profile of fluorinated compounds.

- Polymerization Studies : TFPA has been utilized in the synthesis of poly(fluoroacrylate)s with tunable properties for biomedical applications. These polymers demonstrate enhanced biocompatibility and mechanical strength, making them suitable for drug delivery systems .

Data Table: Biological Activities of TFPA

Propriétés

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5O2/c1-3(7)4(12)13-2-6(10,11)5(8)9/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSTBSKXWPLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96250-38-3 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96250-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60242181 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96250-37-2 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096250372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96250-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges arise when analyzing residual 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate in polymers, and how does the research address them?

A1: Analyzing residual monomers like FN-1 in polymers using gas chromatography presents challenges due to potential peak overlaps with solvents used for sample preparation. The research tackles this by meticulously selecting solvents with appropriate retention times. For instance, when analyzing FN-1 and 2,2,3,3-tetrafluoropropyl methacrylate (MN-1) copolymer, acetone was determined as the optimal solvent due to its shorter retention time compared to the target monomers, preventing interference during separation on a dioctyl sebacate column. [] This highlights the importance of solvent selection for accurate quantification of residual monomers in polymer analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.